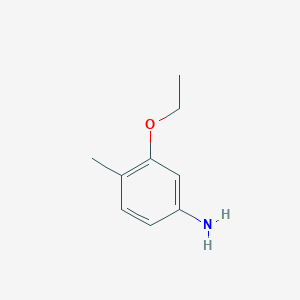

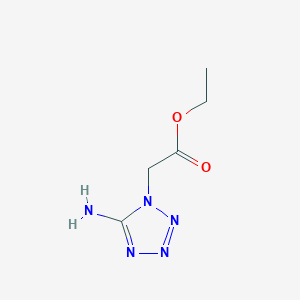

3-Ethoxy-4-methylaniline

Übersicht

Beschreibung

3-Ethoxy-4-methylaniline, also known as 3-ethoxy-4-methylaniline hydrochloride, is an organic compound that is used as a building block for a variety of synthetic chemistry applications. It is a white, crystalline solid that is soluble in water and has a melting point of 135 °C. 3-Ethoxy-4-methylaniline is a versatile molecule and is used in a variety of areas, including the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in the synthesis of a variety of compounds, including heterocycles, amines, and amides.

Wissenschaftliche Forschungsanwendungen

Application in Polymer Science

Scientific Field

Summary of Application

Substituted polyanilines, which could potentially include 3-Ethoxy-4-methylaniline, have been used extensively in the field of polymer science. They are known for their ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .

Methods of Application

The synthesis of substituted polyanilines typically involves the oxidative polymerization of aniline derivatives . The resulting polymers can then be blended or composited with other materials to enhance their properties .

Results or Outcomes

Substituted polyanilines and their blends and composites have found wide application in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and a variety of biological applications .

Application in Electrochemistry

Scientific Field

Summary of Application

The substituted aromatic amine o-toluidine, which is structurally similar to 3-Ethoxy-4-methylaniline, is frequently encountered in electrochemical research . It is used as a soluble corrosion inhibitor dissolved in aqueous media used in cooling systems, as a homomonomer for formation of intrinsically conducting poly-o-toluidine, and as a comonomer in the formation of respective copolymers and their composites .

Methods of Application

The compounds can be electropolymerized from acidic aqueous electrolyte solutions . This also applies to copolymers using o-toluidine as one comonomer .

Results or Outcomes

The obtained polymers are suggested as corrosion protection coatings, as active materials in devices for electrochemical energy storage, but more frequently, they are examined as active components in electrochemical sensors . An increase of currents due to isopropanol oxidation was assigned to enhancing electronic interaction between metal and ICP; the effect was highest with POT . Cu 2±ions incorporated into POT showed electrocatalytic activity towards oxidation of 3-ethoxy-4-hydroxy-mandelic acid into ethylvanillin .

Eigenschaften

IUPAC Name |

3-ethoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFMXCNYDJVSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304586 | |

| Record name | 3-ethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-methylaniline | |

CAS RN |

2486-64-8 | |

| Record name | NSC166391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)